molecular formula C11H10ClNS B14215963 Thiazole, 2-(chlorophenylmethyl)-4-methyl- CAS No. 543699-14-5

Thiazole, 2-(chlorophenylmethyl)-4-methyl-

Cat. No.: B14215963
CAS No.: 543699-14-5
M. Wt: 223.72 g/mol
InChI Key: RTARWERLMSTIEP-UHFFFAOYSA-N
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Description

Thiazole, 2-(chlorophenylmethyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its five-membered ring structure. This compound is known for its diverse pharmacological activities, including antibacterial, antifungal, and antitumor properties . The presence of the chlorophenylmethyl and methyl groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 2-(chlorophenylmethyl)-4-methyl- can be achieved through various methods. One common approach involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides . For instance, the reaction of 2-chloroacetophenone with thiourea under acidic conditions can yield the desired thiazole derivative.

Another method involves the use of a cascade protocol, where thiazole derivatives are synthesized by reacting alkenes with bromine followed by the reaction with thioamides in a one-pot reaction . This method offers mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of Thiazole, 2-(chlorophenylmethyl)-4-methyl- often employs continuous flow microreactor systems. For example, the reaction of 1-isothiocyanic acid base-2-chloro-2-propenes with chlorine in a microreactor can produce the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-(chlorophenylmethyl)-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiazole, 2-(chlorophenylmethyl)-4-methyl- has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 2-(chlorophenylmethyl)-4-methyl- stands out due to the presence of the chlorophenylmethyl group, which enhances its chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound in various applications .

Properties

CAS No.

543699-14-5

Molecular Formula

C11H10ClNS

Molecular Weight

223.72 g/mol

IUPAC Name

2-[chloro(phenyl)methyl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C11H10ClNS/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9/h2-7,10H,1H3

InChI Key

RTARWERLMSTIEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C2=CC=CC=C2)Cl

Origin of Product

United States

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